N-(4-bromophenyl)-2-chloropropanamide
CAS No.: 21262-08-8
Cat. No.: VC1974644
Molecular Formula: C9H9BrClNO
Molecular Weight: 262.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21262-08-8 |
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Molecular Formula | C9H9BrClNO |
Molecular Weight | 262.53 g/mol |
IUPAC Name | N-(4-bromophenyl)-2-chloropropanamide |
Standard InChI | InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13) |
Standard InChI Key | XUBDXLHGPBQDQM-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC=C(C=C1)Br)Cl |
Canonical SMILES | CC(C(=O)NC1=CC=C(C=C1)Br)Cl |
Introduction
Chemical Structure and Properties
Structural Composition
N-(4-bromophenyl)-2-chloropropanamide consists of a 4-bromophenyl group connected to an amide linkage with a 2-chloropropanamide moiety. The presence of the bromine atom at the para position of the phenyl ring and the chlorine atom at the alpha position of the propionamide segment creates a unique chemical environment that influences its reactivity patterns .
Molecular Identification
The compound is identified by several standard chemical identifiers, as detailed in Table 1:
Identifier | Value |
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CAS Number | 21262-08-8 |
Molecular Formula | C9H9BrClNO |
Molecular Weight | 262.53 g/mol |
SMILES | CC(C(=O)NC1=CC=C(C=C1)Br)Cl |
InChI | InChI=1S/C9H9BrClNO/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,1H3,(H,12,13) |
InChIKey | XUBDXLHGPBQDQM-UHFFFAOYSA-N |
Table 1: Chemical identifiers for N-(4-bromophenyl)-2-chloropropanamide
Chemical Reactivity
The compound's reactivity is primarily influenced by the presence of its functional groups:
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The amide linkage (–NHCO–) serves as a potential hydrogen bond donor and acceptor, contributing to intermolecular interactions .
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The para-bromophenyl group introduces electron-withdrawing effects that impact the nucleophilicity of the nitrogen atom in the amide group .
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The α-chloro substituent on the propionamide segment presents a potential site for nucleophilic substitution reactions, making the compound valuable in organic synthesis .
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The presence of both bromine and chlorine atoms enhances the compound's lipophilicity and affects its solubility profile in various solvents .
Physical Properties
Physical Characteristics
N-(4-bromophenyl)-2-chloropropanamide typically exists as a solid powder at room temperature, with distinct physical properties that are important for handling and storage considerations .
Thermodynamic Properties
The compound's melting point ranges from 125°C to 127°C, indicating its thermal stability range for applications requiring heat treatment or processing . This relatively high melting point suggests significant intermolecular forces, likely due to hydrogen bonding through the amide functional group and dipole-dipole interactions involving the halogen substituents.
Analytical Data
Mass Spectrometry Data
Mass spectrometry analysis reveals characteristic fragmentation patterns that can be used for identification purposes. The predicted collision cross-section data for various adduct forms are presented in Table 2:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]+ | 261.96288 | 145.3 |
[M+Na]+ | 283.94482 | 148.6 |
[M+NH4]+ | 278.98942 | 150.4 |
[M+K]+ | 299.91876 | 148.4 |
[M-H]- | 259.94832 | 146.2 |
[M+Na-2H]- | 281.93027 | 149.0 |
[M]+ | 260.95505 | 145.0 |
[M]- | 260.95615 | 145.0 |
Table 2: Predicted collision cross-section data for N-(4-bromophenyl)-2-chloropropanamide
Chromatographic Data
Retention index data from gas chromatography analysis provides valuable information for identification:
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Column type: Capillary
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Active phase: 5% Phenyl methyl siloxane
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Column length: 30 m
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Column diameter: 0.19 mm
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Temperature program: 50°C to 120°C at 5°C/min; 120°C to 290°C at 12°C/min
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Van Den Dool and Kratz RI (non-polar column): 1733
Table 3: Gas chromatography retention index data
Applications in Research and Industry
Pharmaceutical Research
N-(4-bromophenyl)-2-chloropropanamide has potential applications in pharmaceutical research due to its unique structural features. The compound may serve as:
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An intermediate in drug discovery programs focusing on amide-containing bioactive molecules .
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A building block for structure-activity relationship studies in medicinal chemistry .
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A precursor in the synthesis of more complex pharmaceutical compounds, exploiting its reactive halogenated sites .
Chemical Synthesis
In synthetic organic chemistry, this compound finds utility in:
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Coupling reactions where the halogenated centers serve as reactive sites for further transformations .
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Functional material synthesis, potentially contributing to the development of specialty chemicals with specific properties .
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Serving as a model compound for investigating reaction mechanisms involving halogenated amides .
Related Compounds
Structural Analogs
Several structural analogs of N-(4-bromophenyl)-2-chloropropanamide have been identified and characterized:
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N-(4-bromophenyl)-3-chloropropanamide (CAS: 19205-70-0): Contains a 3-chloropropanamide moiety instead of 2-chloropropanamide .
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N-(4-bromo-2-fluorophenyl)-3-chloropropanamide (CAS: 551926-70-6): Features an additional fluorine substituent at the ortho position of the phenyl ring .
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N-(4-bromo-2-chlorophenyl)-3-chloropropanamide (CAS: 1098343-13-5): Contains an additional chlorine substituent at the ortho position of the phenyl ring .
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N-(2-Ethyl-4-bromophenyl)-2-chloropropanamide: Features an ethyl group at the ortho position of the bromophenyl ring .
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2-chloro-N-phenylpropanamide (CAS: 21262-52-2): Lacks the bromine substituent on the phenyl ring .
Comparative Properties
These structural analogs display variations in physical and chemical properties due to the differences in substituent patterns. The presence, position, and nature of halogen substituents significantly influence properties such as:
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Solubility profiles in various solvents
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Melting and boiling points
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Reactivity patterns in chemical transformations
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Potential biological activities in pharmacological screening
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